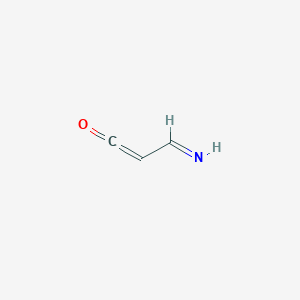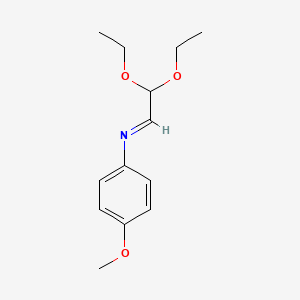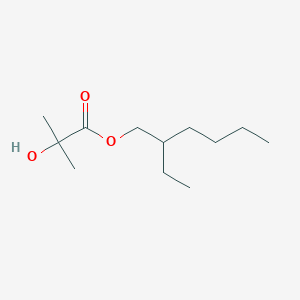![molecular formula C11H12OS B14291640 S-[(2-Ethenylphenyl)methyl] ethanethioate CAS No. 126981-01-9](/img/structure/B14291640.png)
S-[(2-Ethenylphenyl)methyl] ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[(2-Ethenylphenyl)methyl] ethanethioate: is an organic compound with the molecular formula C11H12OS It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-[(2-Ethenylphenyl)methyl] ethanethioate typically involves the reaction of 2-ethenylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-[(2-Ethenylphenyl)methyl] ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-[(2-Ethenylphenyl)methyl] ethanethioate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving thioesters. It may also serve as a model compound for understanding the behavior of thioesters in biological systems.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s reactivity and ability to form stable derivatives make it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique chemical properties allow for the creation of specialized products with desired characteristics.
Mécanisme D'action
The mechanism of action of S-[(2-Ethenylphenyl)methyl] ethanethioate involves its reactivity as a thioester. Thioesters are known to participate in various biochemical reactions, including acyl transfer reactions. The sulfur atom in the thioester group can act as a nucleophile, attacking electrophilic centers and facilitating the formation of new bonds. This reactivity is crucial in many enzymatic processes and synthetic applications.
Comparaison Avec Des Composés Similaires
- S-(2-Methylphenyl) ethanethioate
- S-Ethyl ethanethioate
- S-Methyl ethanethioate
Comparison: S-[(2-Ethenylphenyl)methyl] ethanethioate is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. Compared to S-(2-Methylphenyl) ethanethioate, the ethenyl group provides a site for polymerization and other reactions. S-Ethyl ethanethioate and S-Methyl ethanethioate lack the aromatic ring, making them less versatile in certain applications.
Propriétés
Numéro CAS |
126981-01-9 |
|---|---|
Formule moléculaire |
C11H12OS |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
S-[(2-ethenylphenyl)methyl] ethanethioate |
InChI |
InChI=1S/C11H12OS/c1-3-10-6-4-5-7-11(10)8-13-9(2)12/h3-7H,1,8H2,2H3 |
Clé InChI |
HXJPKUALZMANRL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC1=CC=CC=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


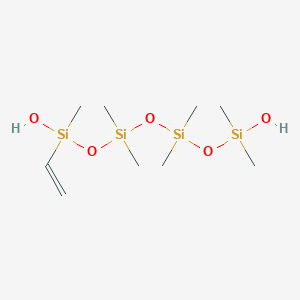
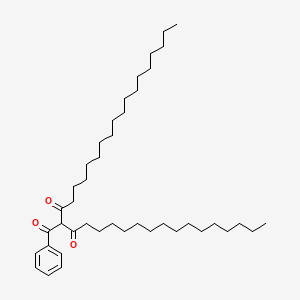
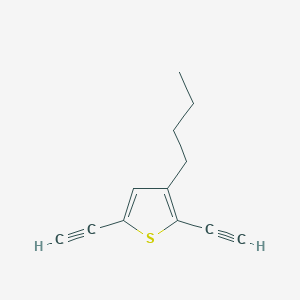
![2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane](/img/structure/B14291585.png)
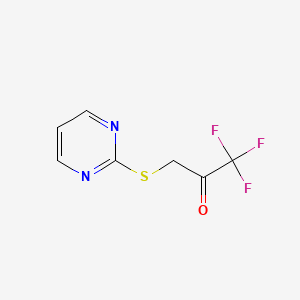
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)

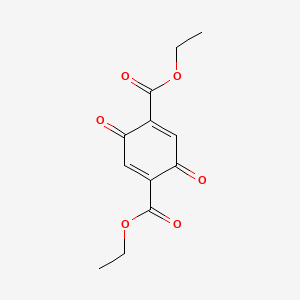
![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)
